REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:7][CH2:8][C:9]([F:12])([F:11])[F:10])[C:4]([OH:6])=[O:5].C([O-])([O-])=O.[K+].[K+].[O:19](C(OC(C)(C)C)=O)[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=O>C1COCC1.O>[C:23]([O:22][C:20]([NH:2][CH:3]([CH2:7][CH2:8][C:9]([F:10])([F:11])[F:12])[C:4]([OH:6])=[O:5])=[O:19])([CH3:26])([CH3:25])[CH3:24] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)CCC(F)(F)F
|
Name
|
|
Quantity
|
831 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
656 mg
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 8 h at rt
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The aq. layer was washed with ethyl acetate (3×5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×8 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)CCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.84 mmol | |
AMOUNT: MASS | 500 mg | |
YIELD: CALCULATEDPERCENTYIELD | 122.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |